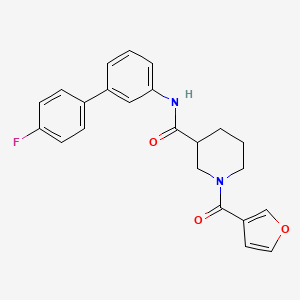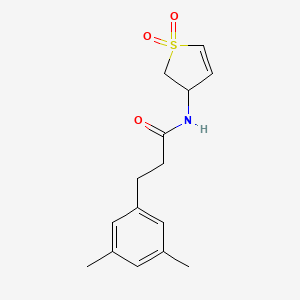![molecular formula C15H20N4S B3809321 N-[[5-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]pyrazin-2-amine](/img/structure/B3809321.png)
N-[[5-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]pyrazin-2-amine
Übersicht
Beschreibung
N-[[5-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]pyrazin-2-amine is a complex organic compound that features a piperidine ring, a thiophene ring, and a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]pyrazin-2-amine typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is functionalized with a piperidine moiety through a nucleophilic substitution reaction. The intermediate product is then coupled with a pyrazine derivative under conditions that promote the formation of the final compound. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also help in identifying the most efficient reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[5-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]pyrazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen atoms in the pyrazine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the thiophene or piperidine rings.
Wissenschaftliche Forschungsanwendungen
N-[[5-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]pyrazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-[[5-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]pyrazin-2-amine involves its interaction with specific molecular targets. The piperidine and pyrazine rings can interact with various enzymes or receptors, modulating their activity. This interaction can affect biological pathways related to inflammation, neurotransmission, or cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperidine, thiophene, and pyrazine derivatives such as:
- N-[[5-(morpholin-4-ylmethyl)thiophen-2-yl]methyl]pyrazin-2-amine
- N-[[5-(pyrrolidin-1-ylmethyl)thiophen-2-yl]methyl]pyrazin-2-amine
- N-[[5-(azepan-1-ylmethyl)thiophen-2-yl]methyl]pyrazin-2-amine
Uniqueness
What sets N-[[5-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]pyrazin-2-amine apart is its specific combination of functional groups, which can confer unique biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
N-[[5-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4S/c1-2-8-19(9-3-1)12-14-5-4-13(20-14)10-18-15-11-16-6-7-17-15/h4-7,11H,1-3,8-10,12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFARTLJJRODCGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(S2)CNC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)methanamine](/img/structure/B3809246.png)

![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B3809259.png)
![N-[(3-methoxyphenyl)methyl]-N,5-dimethyl-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine](/img/structure/B3809262.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B3809270.png)
![N-methyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B3809276.png)
![1-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B3809282.png)
![8-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3809284.png)
![N-[2-(4-methyl-5'-phenyl-1H,3'H-2,4'-biimidazol-3'-yl)ethyl]pyridin-3-amine](/img/structure/B3809297.png)
![ethyl 1-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B3809306.png)
![N,1-dimethyl-6-oxo-N-[(5-phenylisoxazol-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B3809311.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B3809313.png)
![1-cyclopropyl-4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B3809340.png)
